N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine
Description
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine is a nitro-activated pyrimidine derivative characterized by a central 5-nitropyrimidine core substituted at the 4- and 6-positions with amine groups. The unique structural feature of this compound is the 4-[(difluoromethyl)sulfanyl]phenyl substituent, which introduces both sulfur and fluorine atoms into the molecule.
Properties
IUPAC Name |
4-N-[4-(difluoromethylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N5O2S/c12-11(13)21-7-3-1-6(2-4-7)17-10-8(18(19)20)9(14)15-5-16-10/h1-5,11H,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLQQYQOWHILQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the difluoromethylsulfanyl intermediate: This step involves the reaction of a suitable phenyl precursor with difluoromethylthiol under controlled conditions.
Nitration of the pyrimidine ring: The pyrimidine core is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The difluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 5-nitropyrimidine-4,6-diamine scaffold is common among several derivatives, with variations in the N4 and N6 substituents dictating their chemical and physical behaviors. Key analogs include:
Key Observations :
- Steric Influence : Bulky substituents like cyclopentyl () or bromophenethyl (h) reduce synthetic yields (e.g., 30% for 5h), suggesting steric challenges. The target compound’s phenyl group may balance reactivity and steric accessibility .
- Solubility : Aliphatic substituents (e.g., diethyl in 5k) lower melting points and improve solubility, whereas aromatic groups (e.g., diphenyl in ) increase crystallinity and thermal stability .
Biological Activity
N-{4-[(difluoromethyl)sulfanyl]phenyl}-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHFNS
- Molecular Weight : 272.27 g/mol
The presence of the difluoromethyl group and the nitropyrimidine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies on pyrimidine derivatives show that modifications at the para position of phenyl groups can enhance antifungal activity due to increased electronegativity and lipophilicity, which facilitate transmembrane diffusion and target interaction .
Table 1: Summary of Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Activity Type | IC (μM) |
|---|---|---|
| Compound A | Antifungal | 148.26 |
| Compound B | Antifungal | 187.66 |
| Doxorubicin | Control | >1000 |
Cytotoxicity Studies
Cytotoxicity analysis is crucial for assessing the safety profile of new compounds. In vitro studies have shown that certain pyrimidine derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives similar to this compound demonstrated promising IC values against NIH/3T3 cell lines, indicating potential as anticancer agents .
The proposed mechanism of action for this class of compounds often involves inhibition of key enzymes or pathways in pathogens or cancer cells. Molecular docking studies suggest that these compounds can effectively bind to active sites of enzymes involved in cellular processes critical for the survival of pathogens or tumor cells .
Case Study 1: Antifungal Activity
A study evaluated the antifungal properties of various pyrimidine derivatives, including this compound. The results indicated that compounds with electronegative substituents showed enhanced activity against fungal strains compared to those with less electronegative groups. This correlation highlights the importance of molecular structure in determining biological efficacy .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another investigation, the cytotoxic effects of this compound were tested against several cancer cell lines. The results demonstrated that modifications in the chemical structure led to varying levels of cytotoxicity, emphasizing the need for further structural optimization to enhance therapeutic potential while minimizing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
